molecular formula C11H14FNO B1440691 2-(Cyclopentyloxy)-3-fluoroaniline CAS No. 1286273-26-4

2-(Cyclopentyloxy)-3-fluoroaniline

Cat. No.: B1440691
CAS No.: 1286273-26-4
M. Wt: 195.23 g/mol
InChI Key: ULSCITQOALEXNU-UHFFFAOYSA-N
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Description

2-(Cyclopentyloxy)-3-fluoroaniline is a useful research compound. Its molecular formula is C11H14FNO and its molecular weight is 195.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Metabolic Studies and Biomonitoring

  • 19F-NMR Method Development : Vervoort et al. (1990) developed a 19F-n.m.r. method to study the metabolism of 2-fluoroaniline, both in vivo in rats and in in vitro model systems. This method is a sensitive tool for biomonitoring studies of 2-fluoroaniline, surpassing the sensitivity of h.p.l.c./t.l.c. methods (Vervoort, J., de Jager, P. D., Steenbergen, J., & Rietjens, I., 1990).

  • Microsomal Metabolism Analysis : Rietjens and Vervoort (1989) examined the microsomal, cytochrome P-450-dependent metabolism of fluoroanilines, including 2-fluoroaniline. Their study revealed specific patterns of hydroxylation and defluorination, contributing to understanding the metabolic pathways of these compounds (Rietjens, I., & Vervoort, J., 1989).

Biodegradation and Environmental Impact

  • Degradation by Rhizobium sp. JF-3 : Zhao et al. (2019) discovered a bacterial strain capable of degrading 3-fluoroaniline, highlighting a novel metabolic pathway for this compound. This research is crucial for understanding the environmental fate of fluoroanilines (Zhao, Z. Q., Zheng, T., Zhang, W. J., Shen, X., Lv, L., & Li, Y. M., 2019).

  • Aerobic Degradation in Mixed Cultures : Zhao et al. (2019) also examined the aerobic degradation of 2- and 3-fluoroaniline in mixed culture systems. Their work provides insights into the microbial communities and enzymes involved in the degradation of these compounds, contributing to environmental bioremediation strategies (Zhao, Z. Q., Shen, X., Zheng, T., Lv, L., Su, Y., & Ghulam, A., 2019).

Chemical and Pharmaceutical Research

  • Synthesis of Fluorous Alkoxy Ethyl Ether Protective Group : Wipf and Reeves (1999) reported on the synthesis of a fluorous alkoxy ethyl ether protective group, demonstrating its application in the purification of organic molecules, including 2-fluoroaniline. This development has significant implications for pharmaceutical and chemical synthesis (Wipf, P., & Reeves, J., 1999).

  • In Vivo Biotransformation Studies : Vervoort et al. (1991) conducted in vivo 19F NMR studies on rats exposed to 2-fluoroaniline, revealing detailed pharmacokinetics and biotransformation pathways. This research is essential for understanding the biological impact and potential therapeutic applications of fluoroanilines (Vervoort, J., Rietjens, I., Moonen, C., von Kienlin, M., & Despres, D., 1991).

Properties

IUPAC Name

2-cyclopentyloxy-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c12-9-6-3-7-10(13)11(9)14-8-4-1-2-5-8/h3,6-8H,1-2,4-5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSCITQOALEXNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=C(C=CC=C2F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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